molecular formula C22H27FN2O2 B2691783 Tert-butyl N-[(3S,4R)-1-benzyl-4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate CAS No. 1351345-15-7

Tert-butyl N-[(3S,4R)-1-benzyl-4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate

Cat. No.: B2691783
CAS No.: 1351345-15-7
M. Wt: 370.468
InChI Key: VRWXWAWFVLQHBW-AZUAARDMSA-N
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Description

Tert-butyl N-[(3S,4R)-1-benzyl-4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate is an organic compound characterized by its specific stereochemistry and functional groups. It is often studied in the context of medicinal chemistry for its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-[(3S,4R)-1-benzyl-4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate typically involves multi-step organic reactions. The starting materials include 2-fluorophenyl derivatives, benzyl groups, and pyrrolidine structures. The reaction conditions often require precise temperature control, catalysts, and solvents to ensure the correct stereochemistry is achieved. Specific synthetic routes can involve:

  • Formation of the pyrrolidine ring through cyclization.

  • Introduction of the benzyl and 2-fluorophenyl groups via nucleophilic substitution reactions.

  • Final coupling with tert-butyl carbamate under base conditions.

Industrial Production Methods

Industrially, the production of this compound would be scaled up through optimization of the reaction conditions, utilizing continuous flow reactors to maintain consistency and efficiency. Catalysts and purification processes are refined to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation, potentially affecting the benzyl group.

  • Reduction: Reduction reactions could be aimed at the pyrrolidine ring or the fluorophenyl group.

Common Reagents and Conditions

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) under acidic or basic conditions.

  • Reduction: Commonly using reagents like lithium aluminium hydride (LiAlH₄) or hydrogenation with palladium on carbon (Pd/C).

  • Substitution: Solvents like dimethylformamide (DMF) and bases such as sodium hydride (NaH).

Major Products Formed

The primary product is the desired Tert-butyl N-[(3S,4R)-1-benzyl-4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate, with potential by-products including unreacted starting materials or partially substituted intermediates.

Scientific Research Applications

The compound has several scientific research applications across various fields:

  • Chemistry: It serves as a model compound for studying stereochemistry and reaction mechanisms.

  • Biology: Investigations into its interaction with biological molecules, potentially affecting protein binding or enzymatic activity.

  • Medicine: Its structure suggests potential pharmacological activity, possibly as an antagonist or agonist in biochemical pathways.

  • Industry: Applications could range from being a building block for more complex pharmaceuticals to its use in materials science.

Mechanism of Action

The precise mechanism of action for Tert-butyl N-[(3S,4R)-1-benzyl-4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate would depend on its application. Generally:

  • Molecular Targets: Could include enzymes, receptors, or ion channels.

  • Pathways Involved: Likely involved in modulating signal transduction pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-[(3R,4S)-1-benzyl-4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate: The enantiomer of the compound, which can have different biological activity.

  • Other pyrrolidine derivatives: Compounds with similar core structures but different substituents, providing a basis for comparing pharmacological activity and chemical reactivity.

Uniqueness

Tert-butyl N-[(3S,4R)-1-benzyl-4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate's uniqueness lies in its specific stereochemistry and the presence of the 2-fluorophenyl and benzyl groups, which confer distinct physical and chemical properties, potentially leading to unique biological activity.

Conclusion

This compound is a compound of interest across several scientific disciplines

Properties

IUPAC Name

tert-butyl N-[(3S,4R)-1-benzyl-4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN2O2/c1-22(2,3)27-21(26)24-20-15-25(13-16-9-5-4-6-10-16)14-18(20)17-11-7-8-12-19(17)23/h4-12,18,20H,13-15H2,1-3H3,(H,24,26)/t18-,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWXWAWFVLQHBW-AZUAARDMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(CC1C2=CC=CC=C2F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CN(C[C@H]1C2=CC=CC=C2F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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